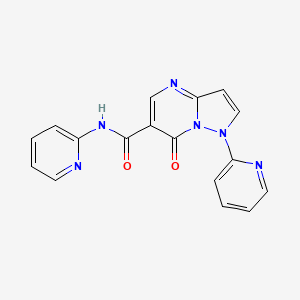

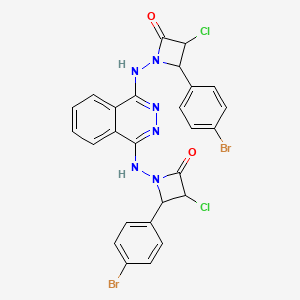

Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

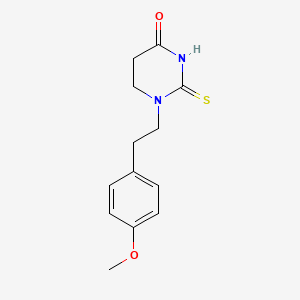

Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group and a tetrahydrotrimethylpyrimidinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)- typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a base such as pyridine to form 4-chlorophenoxyacetate.

Synthesis of the Tetrahydrotrimethylpyrimidinyl Intermediate: This intermediate is synthesized by reacting 1,3,6-trimethyluracil with a reducing agent such as sodium borohydride to form the tetrahydro derivative.

Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the tetrahydrotrimethylpyrimidinyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrotrimethylpyrimidinyl moiety, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of hydroxy derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Oxo derivatives of the tetrahydrotrimethylpyrimidinyl moiety.

Reduction Products: Hydroxy derivatives of the chlorophenoxy group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorphenoxy)-N-(1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder -modulator.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, insbesondere bei der Behandlung von Krebs und Entzündungskrankheiten.

Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und Materialien.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Chlorphenoxygruppe kann die Bindung an hydrophobe Taschen erleichtern, während die Tetrahydrotrimethylpyrimidinyl-Einheit mit aktiven Zentren oder allosterischen Zentren an Proteinen interagieren kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren, was zu verschiedenen biologischen Effekten führt.

Ähnliche Verbindungen:

- Acetamide, 2-(4-methoxyphenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

- Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

Vergleich:

- Strukturelle Unterschiede: Der Hauptunterschied liegt im Substituenten an der Phenoxygruppe (Chlor, Methoxy, Brom).

- Reaktivität: Das Vorhandensein verschiedener Substituenten kann die Reaktivität und Stabilität der Verbindung beeinflussen. So kann das Methoxyderivat stärker elektronenspendend sein, was seine Wechselwirkung mit Nucleophilen beeinflusst.

- Biologische Aktivität: Die verschiedenen Substituenten können auch die biologische Aktivität der Verbindung beeinflussen, wobei jedes Derivat möglicherweise einzigartige Auswirkungen auf molekulare Zielstrukturen hat.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über 2-(4-Chlorphenoxy)-N-(1,2,3,4-Tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-acetamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, Wirkmechanismen und Vergleiche mit ähnlichen Verbindungen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may facilitate binding to hydrophobic pockets, while the tetrahydrotrimethylpyrimidinyl moiety may interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

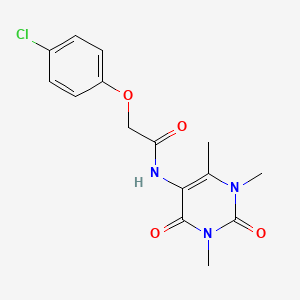

- Acetamide, 2-(4-methoxyphenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

- Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenoxy group (chlorine, methoxy, bromine).

- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the methoxy derivative may be more electron-donating, affecting its interaction with nucleophiles.

- Biological Activity: The different substituents can also impact the compound’s biological activity, with each derivative potentially having unique effects on molecular targets.

This detailed article provides a comprehensive overview of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

142648-53-1 |

|---|---|

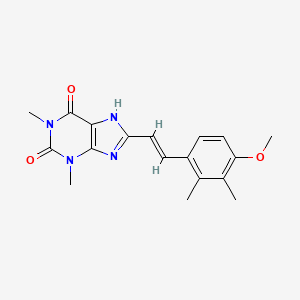

Molekularformel |

C15H16ClN3O4 |

Molekulargewicht |

337.76 g/mol |

IUPAC-Name |

2-(4-chlorophenoxy)-N-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C15H16ClN3O4/c1-9-13(14(21)19(3)15(22)18(9)2)17-12(20)8-23-11-6-4-10(16)5-7-11/h4-7H,8H2,1-3H3,(H,17,20) |

InChI-Schlüssel |

MCMMETANDKEDON-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)COC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.